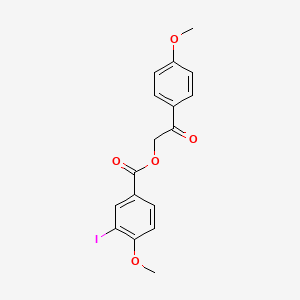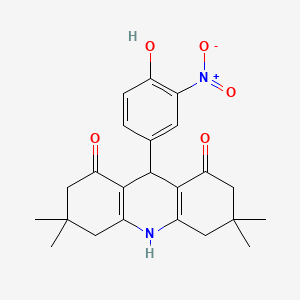
9-(4-Hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Descripción general
Descripción
9-(4-Hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydroacridine core with multiple substituents, including hydroxy, nitro, and tetramethyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the hexahydroacridine core, followed by the introduction of hydroxy and nitro groups through nitration and hydroxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group produces amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
9-(4-Hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 9-(4-Hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules or participate in redox reactions. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-nitrophenylacetic acid: Shares the hydroxy and nitro groups but lacks the hexahydroacridine core.
4-Hydroxy-3-nitrophenylacetyl-epsilon-aminocaproic acid: Contains similar functional groups but differs in overall structure and properties.
Uniqueness
9-(4-Hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione is unique due to its hexahydroacridine core, which imparts distinct chemical and physical properties. This core structure, combined with the hydroxy and nitro substituents, makes it a versatile compound with diverse applications in scientific research and industry.
Propiedades
IUPAC Name |
9-(4-hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-22(2)8-13-20(17(27)10-22)19(12-5-6-16(26)15(7-12)25(29)30)21-14(24-13)9-23(3,4)11-18(21)28/h5-7,19,24,26H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYOPFWILPMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3545474.png)
![N~2~-(4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3545479.png)
![1-(4-chlorophenyl)-2-{[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3545491.png)
![methyl 2-(5-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B3545499.png)
![(5E)-3-methyl-5-[(4-methyl-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3545504.png)
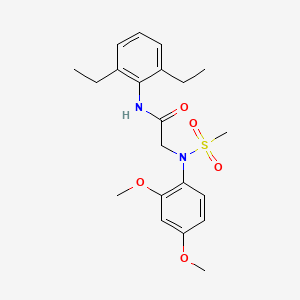
![3-[5-(4-fluorophenyl)-1-{[(4-hydroxyphenyl)carbonyl]amino}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3545516.png)
![2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B3545526.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545532.png)
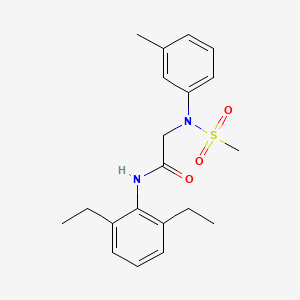
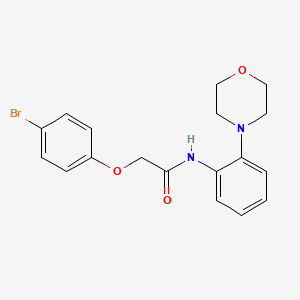
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3545565.png)
![(2E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-2-phenylprop-2-en-1-one](/img/structure/B3545571.png)
